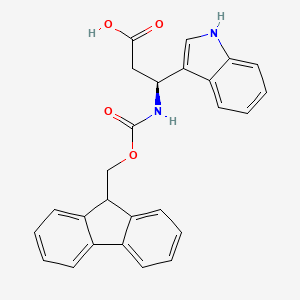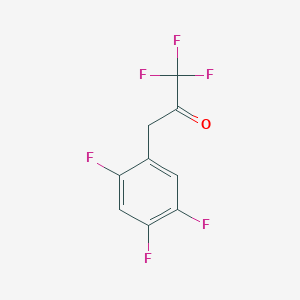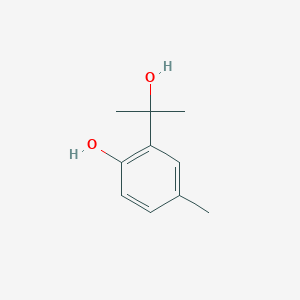
5-(Tetrahydro-3-furanyl)-3-isoxazolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(oxolan-3-yl)-1,2-oxazol-3-amine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. The compound consists of an oxolan (tetrahydrofuran) ring attached to an oxazole ring, which is further substituted with an amine group. This combination of functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxolan-3-yl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminotetrahydrofuran with an appropriate oxazole precursor in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for 5-(oxolan-3-yl)-1,2-oxazol-3-amine are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(oxolan-3-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce tetrahydrooxazole derivatives. Substitution reactions can lead to a variety of N-substituted oxazole compounds.
Wissenschaftliche Forschungsanwendungen
5-(oxolan-3-yl)-1,2-oxazol-3-amine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(oxolan-3-yl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(oxolan-3-yl)-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of an oxazole ring.
3-(oxolan-3-yl)-1,2,4-oxadiazole: Contains an oxadiazole ring, which imparts different chemical properties.
Uniqueness
5-(oxolan-3-yl)-1,2-oxazol-3-amine is unique due to the presence of both an oxolan ring and an oxazole ring, which together provide a versatile platform for chemical modifications and interactions. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
5-(oxolan-3-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H10N2O2/c8-7-3-6(11-9-7)5-1-2-10-4-5/h3,5H,1-2,4H2,(H2,8,9) |
InChI-Schlüssel |
UVKCJRWWVSDTCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1C2=CC(=NO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B13530830.png)






![O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B13530866.png)

![5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13530870.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol](/img/structure/B13530907.png)


